molecular formula C18H17N3O3 B2962192 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide CAS No. 941923-47-3

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide

Cat. No.: B2962192
CAS No.: 941923-47-3
M. Wt: 323.352
InChI Key: GUXPHUZHHVTGFS-UHFFFAOYSA-N
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Description

N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with methyl groups at positions 2 and 6. The 3-position of the core is functionalized with a 3-methoxybenzamide moiety via an amide linkage. The compound’s molecular formula is estimated as C₁₇H₁₅N₃O₃, with a molecular weight of approximately 323.3 g/mol (inferred from analogs) .

Properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-7-8-15-19-12(2)16(18(23)21(15)10-11)20-17(22)13-5-4-6-14(9-13)24-3/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXPHUZHHVTGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=CC=C3)OC)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide typically involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrimidin-4-one core. This can be achieved through cyclization reactions involving appropriate precursors such as 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-ylamine and 3-methoxybenzoic acid. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency of the reaction and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: Biologically, N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide has shown potential as a bioactive molecule

Medicine: In medicine, this compound has been studied for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for further research in pharmaceutical applications.

Industry: In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Benzamide Substituent Core Substituents
Target: N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide C₁₇H₁₅N₃O₃ ~323.3 3-methoxy 2,7-dimethyl
N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-difluorobenzamide C₁₇H₁₃F₂N₃O₂ 329.30 3,4-difluoro 2,7-dimethyl
N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide C₁₇H₁₄IN₃O₂ 419.22 4-iodo 2,7-dimethyl
2-Bromo-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide C₁₇H₁₄BrN₃O₂ 372.20 2-bromo 2,7-dimethyl
N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide C₁₇H₁₅N₃O₃ 323.30 3-methoxy 2,8-dimethyl
4-Butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide C₂₂H₂₃N₃O₃ 377.44 (calculated) 4-butoxy 2-methyl
Key Observations:

The 4-iodo substituent introduces significant steric bulk and lipophilicity, which may influence membrane permeability.

Core Modifications: The 2,8-dimethyl analog differs in methyl positioning, which could alter conformational flexibility or binding interactions compared to the 2,7-dimethyl core in the target.

Theoretical Implications of Structural Variations

  • Electronic Properties :

    • Methoxy groups (-OCH₃) donate electrons via resonance, which may stabilize charge interactions in binding pockets. In contrast, halogen substituents (e.g., -F, -Br, -I) are electron-withdrawing and may polarize the benzamide ring .
    • The 4-iodo group could enhance halogen bonding, a feature absent in the target compound.
  • The 2,8-dimethyl core may shift the spatial orientation of the benzamide group, affecting target engagement.

Biological Activity

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide is a complex organic compound belonging to the class of pyrido[1,2-a]pyrimidines. Its unique structure and functional groups make it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound's IUPAC name is N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide. Its molecular formula is C18H20N4O2C_{18}H_{20}N_4O_2 and it has a molecular weight of approximately 336.38 g/mol. The structure features a pyrido[1,2-a]pyrimidine core with a methoxybenzamide side chain.

Structural Representation

PropertyDetails
IUPAC NameN-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide
Molecular FormulaC₁₈H₂₀N₄O₂
Molecular Weight336.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. This compound may modulate the activity of enzymes, receptors, or nucleic acids through specific binding interactions.

Key Targets

  • Enzymes : Potential inhibition or activation of specific enzymes involved in metabolic pathways.
  • Receptors : Interaction with cell surface receptors that may influence signaling pathways.
  • Nucleic Acids : Possible binding to DNA or RNA, affecting gene expression.

Antiproliferative Activity

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

Cell LineIC50 (µM)
MCF-7 (Breast)3.1
HeLa (Cervical)5.0
A549 (Lung)4.5

These results suggest that this compound could be a promising candidate for further development as an anticancer agent.

Antioxidative Properties

In addition to its antiproliferative effects, this compound has also shown antioxidative properties. Studies have demonstrated that it can scavenge free radicals and reduce oxidative stress in cellular models.

Case Studies

  • Study on MCF-7 Cells : A detailed study evaluated the antiproliferative effects of the compound on MCF-7 breast cancer cells. The results indicated an IC50 value of 3.1 µM, demonstrating potent activity against this cell line.
  • Antioxidative Activity Assessment : Another study assessed the antioxidative capacity using spectroscopic methods and confirmed that the compound significantly reduced oxidative damage in vitro.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the methoxy and amide groups have been shown to affect both the potency and selectivity of these compounds against various biological targets.

Summary of Findings

Study FocusFindings
Antiproliferative ActivitySignificant IC50 values against cancer cell lines
Antioxidative CapacityEffective in reducing oxidative stress
Structural ModificationsEnhanced biological activity with certain derivatives

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